

Zalunfiban (RUC-4): A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Zalunfiban dihydrochloride	
Cat. No.:	B8180640	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalunfiban, also known as RUC-4, is a potent and selective small-molecule antagonist of the platelet integrin receptor αIIbβ3 (also known as glycoprotein IIb/IIIa).[1][2] It is under investigation as a pre-hospital therapeutic agent for ST-segment elevation myocardial infarction (STEMI), designed for rapid administration to inhibit platelet aggregation and restore blood flow.[3][4] This technical guide provides a detailed overview of the chemical structure and synthesis of Zalunfiban, intended for researchers and professionals in drug development.

Chemical Structure and Properties

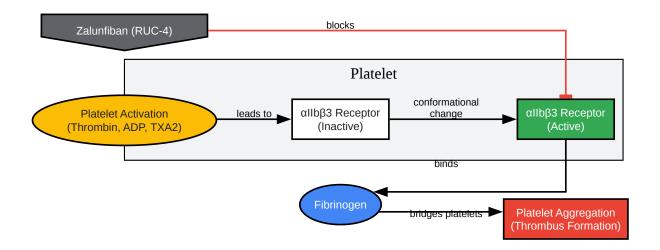
Zalunfiban is a complex heterocyclic molecule with the systematic IUPAC name 2-amino-N-(5-(5-oxo-7-(piperazin-1-yl)-5H-[1][5][6]thiadiazolo[3,2-a]pyrimidin-2-yl)pyridin-3-yl)acetamide. Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C16H18N8O2S	
Molecular Weight	386.43 g/mol	
CAS Number	1448313-27-6	[7]
SMILES	C1CN(CCN1)c2cc(=O)n3c(n2) sc(-c4cc(cnc4)NC(=O)CN)n3	
Solubility	60-80 mg/mL in aqueous solutions	[2][8]

Mechanism of Action: Platelet Aggregation Inhibition

Zalunfiban's therapeutic effect stems from its ability to block the final common pathway of platelet aggregation. Platelet activation, triggered by various agonists such as thrombin, ADP, and thromboxane A2, leads to a conformational change in the αIIbβ3 integrin receptor. This change enables the receptor to bind fibrinogen, which acts as a bridge between platelets, leading to the formation of a thrombus. Zalunfiban binds to the αIIbβ3 receptor, preventing the binding of fibrinogen and thereby inhibiting platelet aggregation.[3][4]



Click to download full resolution via product page

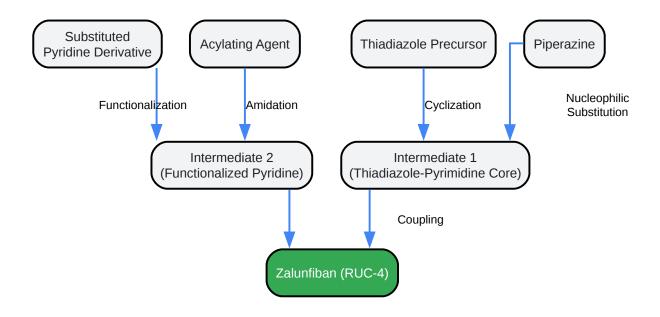


Caption: Mechanism of action of Zalunfiban in inhibiting platelet aggregation.

Synthesis of Zalunfiban (RUC-4)

The synthesis of Zalunfiban is a multi-step process. The following is a general outline of a potential synthetic route based on the structure of the molecule. Specific details regarding reagents, reaction conditions, and yields would be found in detailed synthetic chemistry publications.

A plausible retrosynthetic analysis suggests the disconnection of the final molecule into three key building blocks: a substituted pyridine derivative, a thiadiazole-pyrimidine core, and a piperazine moiety.



Click to download full resolution via product page

Caption: A potential synthetic pathway for Zalunfiban (RUC-4).

Experimental Protocols

Detailed experimental protocols for the synthesis of Zalunfiban (RUC-4) are not extensively available in the public domain but are referenced in the supplementary materials of the primary research article by Li et al. in Arteriosclerosis, Thrombosis, and Vascular Biology. The following are generalized experimental procedures for key reaction types that would be involved in the synthesis.



General Procedure for Cyclization to form Thiadiazole-Pyrimidine Core (B to I1): A substituted thiourea derivative is reacted with a suitable cyclizing agent, such as a halo-dicarbonyl compound, in an appropriate solvent (e.g., ethanol, DMF). The reaction mixture is typically heated to reflux for several hours. Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

General Procedure for Nucleophilic Aromatic Substitution (C to I1): The thiadiazole-pyrimidine intermediate containing a suitable leaving group (e.g., a halogen) is reacted with piperazine in a polar aprotic solvent (e.g., DMSO, NMP) at an elevated temperature. A base, such as potassium carbonate or triethylamine, may be added to facilitate the reaction. The product is isolated by aqueous workup and purified by chromatography.

General Procedure for Amide Coupling (I1 and I2 to Zalunfiban): The functionalized pyridine intermediate (containing a carboxylic acid or its activated derivative) is coupled with the thiadiazole-pyrimidine amine intermediate. Standard peptide coupling reagents, such as HATU or HOBt/EDC, are employed in a solvent like DMF or DCM. The reaction is typically stirred at room temperature until completion. The final product, Zalunfiban, is purified by preparative HPLC.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and pharmacokinetics of Zalunfiban.

Table 1: In Vitro Activity of Zalunfiban



Parameter	Value	Species	Assay Conditions	Reference
IC50	45 nM	Human	Platelet αIIbβ3 antagonism	[9]
IC50	40 ± 9 nM	Human	ADP-induced platelet aggregation (without aspirin)	[9]
IC50	37 ± 5 nM	Human	ADP-induced platelet aggregation (with aspirin)	[9]

Table 2: Pharmacokinetic Parameters of Zalunfiban in Non-Human Primates (Intramuscular Administration)

Dose (mg/kg)	C _{max} (ng/mL)	T _{max} (min)	T ₁ / ₂ (hours)	Bioavailabil ity	Reference
1.0	-	15	0.28 - 0.56	1.2	[9]
1.93	-	5-15	0.28 - 0.56	0.60 - 0.88	[9]
3.86	-	5-15	0.28 - 0.56	0.60 - 0.88	[9]

Table 3: Pharmacokinetic Parameters of Zalunfiban in STEMI Patients (Subcutaneous Administration)

Dose (mg/kg)	Mean C _{max} (ng/mL)	Median T _{max} (min)	Reference
0.075	96.7 ± 26.0	15	[10]
0.090	152.4 ± 114.0	15	[10]
0.110	129.8 ± 23.3	15	[10]



Conclusion

Zalunfiban (RUC-4) is a promising antiplatelet agent with a well-defined chemical structure and a mechanism of action that targets the final common pathway of platelet aggregation. While detailed, publicly available synthetic protocols are limited, the molecular architecture suggests a feasible multi-step synthesis involving key heterocyclic intermediates. The available quantitative data from preclinical and clinical studies highlight its potent in vitro activity and rapid pharmacokinetic profile, supporting its development for the acute treatment of myocardial infarction. Further research and publication of detailed synthetic methodologies will be valuable for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ahajournals.org [ahajournals.org]
- 2. RUC-4: a novel αIIbβ3 antagonist for prehospital therapy of myocardial infarction -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. About zalunfiban CeleCor Therapeutics [celecor.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Buy Rimocidin (EVT-280702) | 1393-12-0 [evitachem.com]
- 6. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 7. Zalunfiban | CAS No: 1448313-27-6 [aquigenbio.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, pharmacodynamics, and tolerability of subcutaneous administration of a novel glycoprotein IIb/IIIa inhibitor, RUC-4, in patients with ST-segment elevation myocardial infarction: RUC-4 for STEMI patients - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Zalunfiban (RUC-4): A Technical Guide to its Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8180640#zalunfiban-ruc-4-chemical-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com